tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylacetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate can be scaled up using flow microreactor systems. This method allows for a more efficient and sustainable synthesis compared to traditional batch processes. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-methylphenyl)-1-hydroxypropan-2-ylcarbamate
Uniqueness
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20BrNO3 |
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Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-6-5-7-11(15)8-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
InChI Key |
SWLHDRKCODCUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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